Citramalate

substrate specificity enzyme kinetics biosynthetic pathway

Citramalate is a chiral five-carbon hydroxy-dicarboxylic acid and renewable platform chemical for bio-based methacrylic acid (MAA) and methyl methacrylate (MMA) production, achieving demonstrated fermentation titers of ~50 g/L with catalytic MAA selectivity of 63.2%. Unlike malate or citrate, its unique C2-methyl group is essential for the dehydration/decarboxylation cascade to MAA. For CO₂-utilization platforms, engineered Synechocystis achieves 6.35 g/L directly from CO₂. Procure enantiopure (R)- or (S)-citramalate (>96% ee) for chiral synthon applications in prostaglandin synthesis. For high-yield heterologous production, the L. interrogans CimA variant (Km=0.04 mM pyruvate) outperforms archaeal enzymes by 21-fold, minimizing pyruvate drain. Bypass the hazardous acetone cyanohydrin route entirely.

Molecular Formula C5H6O5-2
Molecular Weight 146.1 g/mol
Cat. No. B1227619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitramalate
Synonymsalpha-methylmalate
citramalate
citramalate, (+-)-isomer
citramalate, (R)-isomer
citramalate, (S)-isomer
citramalic acid
Molecular FormulaC5H6O5-2
Molecular Weight146.1 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])(C(=O)[O-])O
InChIInChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2
InChIKeyXFTRTWQBIOMVPK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citramalate (2-Hydroxy-2-methylbutanedioic Acid) as a Distinct C5 Dicarboxylic Acid Intermediate


Citramalate (citramalic acid, 2-hydroxy-2-methylbutanedioic acid, C5H8O5) is a five‑carbon hydroxy‑dicarboxylic acid that serves as a chiral biochemical intermediate in microbial metabolism and as a renewable platform chemical for methacrylic acid (MAA) and methyl methacrylate (MMA) production. It is an analog of malic acid but contains an additional methyl group at the C2 position [1]. Citramalate exists as two enantiomers: (R)-citramalate (also known as (–)-citramalate) and (S)-citramalate ((+)-citramalate). The (R)-enantiomer is produced by the enzyme (R)-citramalate synthase (CimA, EC 2.3.3.21) via the condensation of acetyl-CoA and pyruvate, a key reaction in the pyruvate-derived, threonine‑independent isoleucine biosynthesis pathway found in methanogenic archaea and some eubacteria [2].

Why Citramalate Cannot Be Generically Substituted with Other In‑Class Hydroxy‑Dicarboxylic Acids


Citramalate differs fundamentally from structurally similar hydroxy‑dicarboxylic acids such as L-malate, citrate, and itaconate in both enzymatic specificity and downstream chemical reactivity. The enzyme (R)-citramalate synthase (CimA) is highly specific for pyruvate and does not accept alternative 2-oxo acids as substrates, including 3-methyl-2-oxobutanoate, 2-oxobutanoate, 4-methyl-2-oxopentanoate, 2-oxohexanoate, and 2-oxoglutarate [1]. This strict specificity distinguishes citramalate biosynthesis from general malate or citrate pathways. Furthermore, only the (R)-enantiomer of citramalate—not (S)-citramalate—is produced by CimA and serves as the direct biosynthetic precursor for isoleucine in the pyruvate‑derived pathway found in methanogens and Leptospira [2]. In industrial conversion to methacrylic acid, the methyl group at C2 is essential for the dehydration/decarboxylation cascade; malate and citrate lack this structural feature and cannot undergo the same catalytic transformation to MAA. These distinctions make citramalate non‑interchangeable with generic dicarboxylic acids in both biological and chemocatalytic applications.

Citramalate Quantitative Differentiation Evidence: Comparator-Based Performance Data


Citramalate Synthase (CimA) Pyruvate Substrate Specificity vs. Related 2-Oxo Acids

CimA exhibits absolute specificity for pyruvate as the keto acid substrate. In contrast to broad‑specificity synthases, CimA does not accept 3-methyl-2-oxobutanoate, 2-oxobutanoate, 4-methyl-2-oxopentanoate, 2-oxohexanoate, or 2-oxoglutarate [1]. This strict substrate discrimination ensures exclusive production of citramalate rather than other alkylmalates or homocitrates, a critical feature for metabolic engineering applications requiring a single defined product.

substrate specificity enzyme kinetics biosynthetic pathway

Citramalate Synthase Km for Pyruvate: L. interrogans CimA vs. M. jannaschii CimA

The citramalate synthase from Leptospira interrogans exhibits a 21‑fold lower Km for pyruvate (0.04 mM) compared to the enzyme from the thermophilic archaeon Methanocaldococcus jannaschii (Km = 850 μM, or 0.85 mM) [1][2]. This enhanced substrate affinity enables efficient citramalate production at lower intracellular pyruvate concentrations, reducing competition with native metabolic pathways.

enzyme kinetics pyruvate affinity comparative enzymology

Citramalate Fermentation Yield and Titer in Engineered E. coli vs. Control Strains

Deletion of competing carbon sink genes (gltA encoding citrate synthase, leuC encoding 3-isopropylmalate dehydratase, and ackA encoding acetate kinase) in E. coli overexpressing CimA increased citramalate accumulation dramatically. The optimized strain MG1655 gltA leuC ackA/pZE12-cimA achieved 14.8 g/L citramalate in 100 h (yield 0.74 g/g glucose) in batch culture and ~50 g/L in 132 h (yield 0.6 g/g) under glucose feeding, compared to negligible accumulation in the unmodified control strain [1].

metabolic engineering fermentation titer yield optimization

Citramalate Bioproduction from CO2 in Cyanobacteria: Scale-Up and Space–Time Yield Improvement

In Synechocystis sp. PCC 6803 engineered with citramalate synthase, systematic optimization of process parameters using design‑of‑experiment principles achieved a ~23‑fold increase in citramalate production rate. At 2‑L photobioreactor scale, citramalate titers reached 6.35 g/L with a space–time yield of 1.59 g/L/day, up from an initial rate of 0.068 g/L/day in unoptimized conditions [1]. At 5‑L scale, titers were 3.96 ± 0.23 g/L with productivity of 0.99 ± 0.06 g/L/day.

cyanobacterial chassis CO2 bioconversion photobioreactor productivity

Citramalate Conversion to Methacrylic Acid: Catalytic Selectivity vs. Unconverted Citramalate

Thermal heterogeneous catalysis of fermentation‑derived citramalate produced methacrylic acid (MAA) with a selectivity of ~71% for MAA plus its intermediate α‑hydroxybutyric acid at 250 °C and 1.0 mol acid/mol citramalate acidity . The use of an alumina catalyst increased MAA selectivity in a single reactor pass from 45.6% (no catalyst) to 63.2% . The overall glucose‑to‑MAA yield was 0.65 mol MAA per mol glucose, and the biosynthetic citramalate yield from glucose reached 91% of the theoretical maximum .

heterogeneous catalysis methacrylic acid yield renewable monomer

Citramalate Best-Fit Application Scenarios Based on Verified Differential Evidence


High-Yield Fermentative Production of Citramalate as a Renewable MAA/MMA Precursor

For industrial users seeking a bio‑based route to methacrylic acid (MAA) and methyl methacrylate (MMA), citramalate offers a validated hybrid process with demonstrated titers of ~50 g/L from glucose in engineered E. coli (yield 0.6 g/g) [1] and a catalytic conversion selectivity of up to 63.2% MAA with an overall glucose‑to‑MAA yield of 0.65 mol/mol . This pathway bypasses the hazardous acetone cyanohydrin route and leverages the unique methyl‑substituted structure of citramalate, which is essential for the dehydration/decarboxylation chemistry—a feature absent in malate or citrate.

Direct Photosynthetic Citramalate Production from CO2 in Cyanobacterial Chassis

Organizations pursuing carbon‑negative or CO2‑utilization platforms can employ Synechocystis sp. PCC 6803 engineered with citramalate synthase. Optimized photobioreactor conditions have achieved 6.35 g/L citramalate with a space–time yield of 1.59 g/L/day directly from CO2 [2]. This represents a ~23‑fold productivity improvement over unoptimized conditions and provides a path to renewable MAA without sugar feedstock dependence, differentiating citramalate from most fermentation‑derived platform chemicals.

Enzymatic Studies and Pathway Engineering Requiring High Pyruvate‑Affinity CimA

Researchers engineering citramalate pathways in heterologous hosts where intracellular pyruvate is limiting should prioritize the L. interrogans CimA enzyme variant (Km = 0.04 mM for pyruvate) over the M. jannaschii enzyme (Km = 850 μM) [3][4]. The 21‑fold lower Km reduces competition with central carbon metabolism and improves citramalate yield without requiring additional genetic modifications to expand the pyruvate pool.

Chiral Building Block for Asymmetric Synthesis Requiring High Enantiomeric Purity

For fine chemical and pharmaceutical applications requiring optically pure (R)- or (S)-citramalate as a chiral synthon, asymmetric chemical synthesis routes are available that produce either enantiomer in >96% enantiomeric excess [5]. This enables procurement of enantiopure citramalate for use in prostaglandin synthesis and other stereoselective transformations, a capability not offered by racemic mixtures or structurally related dicarboxylic acids lacking the methyl‑substituted chiral center.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citramalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.